molecular formula C13H14N4O3S B4168829 methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate

methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate

Cat. No.: B4168829
M. Wt: 306.34 g/mol
InChI Key: DPNAKIQNZQTKJE-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(1H-1,2,4-triazol-5-ylthio)propanoyl]amino}benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of 3-amino-1,2,4-triazole with a suitable acylating agent to introduce the propanoyl group . This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(1H-1,2,4-triazol-5-ylthio)propanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the propanoyl group can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, affecting their activity. The propanoyl group may also play a role in modulating the compound’s biological activity by interacting with different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[2-(1H-1,2,4-triazol-5-ylthio)propanoyl]amino}benzoate is unique due to its combination of a triazole ring, a propanoyl group, and a benzoate ester. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 4-[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8(21-13-14-7-15-17-13)11(18)16-10-5-3-9(4-6-10)12(19)20-2/h3-8H,1-2H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNAKIQNZQTKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate
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methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate
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methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate
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methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate
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methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate
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methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate

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